molecular formula C9H12ClN5O B1402537 1-(2-Amino-ethyl)-4-phenyl-1,4-dihydro-tetrazol-5-one hydrochloride CAS No. 1361114-09-1

1-(2-Amino-ethyl)-4-phenyl-1,4-dihydro-tetrazol-5-one hydrochloride

Cat. No.: B1402537
CAS No.: 1361114-09-1
M. Wt: 241.68 g/mol
InChI Key: CBFXUTFXMOTEGS-UHFFFAOYSA-N
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Description

Amines, such as “1-(2-Amino-ethyl)-4-phenyl-1,4-dihydro-tetrazol-5-one hydrochloride”, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups .


Synthesis Analysis

The synthesis of amines often involves reactions that introduce a nitrogen atom to a carbon skeleton or modify an existing nitrogen in a molecule. Common methods include reduction of nitriles, amides, and nitro compounds, and reactions of ammonia or amines with alkyl halides .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or carbon-containing groups. The geometry around the nitrogen atom in amines is approximately pyramidal .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and reactions with nitrous acid. The specific reactions and their products depend on the structure of the amine and the conditions of the reaction .


Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight, due to their ability to form hydrogen bonds. They are often soluble in organic solvents and can act as bases .

Scientific Research Applications

Chemistry and Synthesis

  • A study by (Postovskii et al., 1977) explores the chemistry of sym-tetrazine, demonstrating the versatility of tetrazole derivatives in chemical reactions.
  • (Mohite & Bhaskar, 2010) researched the synthesis and antimicrobial activity of tetrazole derivatives, highlighting their potential in pharmaceutical applications.

Molecular Structure and Drug Design

  • Research by (Al-Hourani et al., 2020) focuses on the molecular structure and drug design potential of tetrazole compounds.
  • A study by (Bekircan & Bektaş, 2008) provides insight into the synthesis of Schiff and Mannich bases of isatin derivatives with tetrazole, which can have implications for drug development.

Biological Activity

  • (Hirai & Sugimoto, 1977) investigated the synthesis of tetrazole derivatives with potential anti-inflammatory properties.

Crystallography and Interaction Studies

  • (Jawabrah Al-Hourani et al., 2015) conducted molecular docking studies and X-ray structure determination of tetrazole derivatives, which is crucial for understanding their interaction with biological targets.

Therapeutic Potential

  • Research on novel analgesically active derivatives of 1-phenyl-5-mercaptotetrazole by (Kejha et al., 1990) provides insights into the therapeutic potential of tetrazole derivatives.

Mechanism of Action

The mechanism of action of amines in biological systems often involves interactions with proteins, particularly enzymes and receptors. The specific effects depend on the structure of the amine and the biological system in which it is acting .

Safety and Hazards

Many amines are irritants and can cause burns on contact with the skin or eyes. They can also be harmful or fatal if swallowed or inhaled. Proper protective measures should be taken when handling amines .

Future Directions

The study and application of amines is a broad and active area of research. Future directions could involve the synthesis of new amine-containing compounds, the development of new synthetic methods, and the exploration of new applications in areas such as medicine, agriculture, and materials science .

Properties

IUPAC Name

1-(2-aminoethyl)-4-phenyltetrazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.ClH/c10-6-7-13-9(15)14(12-11-13)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFXUTFXMOTEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(N=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Amino-ethyl)-4-phenyl-1,4-dihydro-tetrazol-5-one hydrochloride
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1-(2-Amino-ethyl)-4-phenyl-1,4-dihydro-tetrazol-5-one hydrochloride
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1-(2-Amino-ethyl)-4-phenyl-1,4-dihydro-tetrazol-5-one hydrochloride
Reactant of Route 4
1-(2-Amino-ethyl)-4-phenyl-1,4-dihydro-tetrazol-5-one hydrochloride
Reactant of Route 5
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1-(2-Amino-ethyl)-4-phenyl-1,4-dihydro-tetrazol-5-one hydrochloride
Reactant of Route 6
1-(2-Amino-ethyl)-4-phenyl-1,4-dihydro-tetrazol-5-one hydrochloride

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